molecular formula C21H13Cl2N5OS2 B3439543 2-chloro-10-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}acetyl)-10H-phenothiazine

2-chloro-10-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}acetyl)-10H-phenothiazine

Cat. No. B3439543
M. Wt: 486.4 g/mol
InChI Key: LXJZQHQRBPBLOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that includes several functional groups: a phenothiazine core, a tetrazole ring, and a chloroacetyl group . Phenothiazines are a group of organic compounds that have a wide range of uses, including in the production of dyes and drugs . Tetrazoles are a class of heterocyclic compounds that are known for their energetic properties and use in pharmaceuticals . Chloroacetyl chloride is used as an intermediate in the production of various chemicals .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a pharmaceutical, the mechanism of action would depend on how the compound interacts with biological systems .

Safety and Hazards

The safety and hazards would depend on the specific properties of the compound. For example, 4-Chlorophenylboronic acid, a related compound, is classified as Acute toxicity, Oral (Category 4), H302, which means it’s harmful if swallowed .

Future Directions

The future directions for this compound would likely depend on its intended use. For example, if it’s intended to be a pharmaceutical, future research might focus on improving its efficacy, reducing side effects, or finding new applications .

properties

IUPAC Name

1-(2-chlorophenothiazin-10-yl)-2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2N5OS2/c22-13-5-8-15(9-6-13)28-21(24-25-26-28)30-12-20(29)27-16-3-1-2-4-18(16)31-19-10-7-14(23)11-17(19)27/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJZQHQRBPBLOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-10-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}acetyl)-10H-phenothiazine
Reactant of Route 2
2-chloro-10-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}acetyl)-10H-phenothiazine
Reactant of Route 3
Reactant of Route 3
2-chloro-10-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}acetyl)-10H-phenothiazine
Reactant of Route 4
2-chloro-10-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}acetyl)-10H-phenothiazine
Reactant of Route 5
2-chloro-10-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}acetyl)-10H-phenothiazine
Reactant of Route 6
2-chloro-10-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}acetyl)-10H-phenothiazine

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